2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
2-(4-Fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 6-position with an acetamide moiety bearing a 4-fluorophenoxy side chain. The compound’s structural complexity arises from its hybrid pharmacophore design, combining a lipophilic tetrahydroquinoline core with polar functional groups, which may enhance target binding and metabolic stability.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-3-4-15-12-17(7-10-19(15)24)23-20(25)13-27-18-8-5-16(22)6-9-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXZMHALHTZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps:
Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acylating agent.
Synthesis of the tetrahydroquinoline intermediate: This involves the cyclization of an appropriate precursor, often using catalytic hydrogenation.
Coupling of intermediates: The final step involves coupling the fluorophenoxy intermediate with the tetrahydroquinoline intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity, while the tetrahydroquinoline moiety can provide structural stability.
Comparison with Similar Compounds
Core Scaffold Modifications
- 2-(4-Methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (G502-0090): This analog replaces the 4-fluorophenoxy group with a 4-methoxyphenoxy moiety. Its molecular weight (380.44 g/mol) is slightly higher than the fluorinated compound due to the methoxy group .
- N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide: Substitution with a trifluoroacetyl group enhances electronegativity and metabolic resistance, while the sulfonamide group introduces hydrogen-bonding capacity. These features may improve target selectivity compared to the acetamide linker in the parent compound .
Tetrahydroquinoline/Isoquinoline Derivatives
- Such modifications are common in orexin receptor antagonists, suggesting the parent compound could be optimized for CNS penetration .
- N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}hexanamide (28b): The hexanamide side chain introduces greater lipophilicity, which may enhance membrane permeability but reduce solubility. This contrasts with the shorter acetamide chain in the parent compound, balancing permeability and solubility .
Physicochemical and Pharmacological Inferences
Physicochemical Properties
The 2-methylpropanoyl group balances lipophilicity, favoring blood-brain barrier penetration if intended for CNS targets.
Biological Activity
2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a fluorophenoxy group and a tetrahydroquinoline moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure
The compound can be represented by the following chemical structure:
The primary mechanism of action for 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves modulation of the PARP-1 receptor. This receptor is crucial in DNA repair processes and is a target for cancer therapeutics. By inhibiting PARP-1 activity, the compound may enhance the efficacy of DNA-damaging agents in cancer treatment .
Anticancer Activity
Research indicates that compounds structurally similar to 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide exhibit significant anticancer properties. The inhibition of PARP-1 has been linked to increased apoptosis in cancer cells. Studies demonstrate that these compounds can sensitize tumor cells to chemotherapy agents by impairing their DNA repair capabilities .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution: The presence of a fluorine atom in the phenoxy group enhances lipophilicity and may improve cellular uptake.
- Tetrahydroquinoline Moiety: Variations in the substituents on the tetrahydroquinoline ring can significantly affect binding affinity to PARP-1 and other molecular targets.
A table summarizing various derivatives and their biological activities is presented below:
| Compound Derivative | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer (PARP inhibition) | |
| Compound B | Antimicrobial | |
| Compound C | Cytotoxicity in cancer cells |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study 1: A study demonstrated that a related compound significantly reduced tumor growth in xenograft models when combined with traditional chemotherapeutics.
- Case Study 2: Another investigation showed that modifications in the tetrahydroquinoline structure led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
